molecular formula C17H19NO3S B2588139 METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 692743-38-7

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2588139
CAS No.: 692743-38-7
M. Wt: 317.4
InChI Key: NMMNNMYCUWOQQF-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-METHYL-2-(2-METHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific thiophene ring structure combined with the methylpropanamido and phenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-10(2)15(19)18-16-14(17(20)21-4)13(11(3)22-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMNNMYCUWOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C(C)C)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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